molecular formula C12H9F3N2S B2368836 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline CAS No. 148515-90-6

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline

Cat. No. B2368836
CAS RN: 148515-90-6
M. Wt: 270.27
InChI Key: MWBIKIRCCXZIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline, commonly known as TFBQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its numerous potential applications. TFBQ is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Modification

Quinoxalines, including derivatives such as 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline, are explored for their versatile chemical properties, leading to a variety of applications. Synthesis of new quinoxaline derivatives has been a focus, resulting in the creation of compounds with different substituents like amino, bromo, chloro, and methylsulfanyl derivatives. These compounds have been synthesized from precursors like 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, expanding the chemical repertoire of quinoxaline derivatives for various applications (Didenko et al., 2015).

Anticancer Properties

Quinoxaline derivatives have been investigated for their potential in cancer treatment. A series of compounds based on the quinoxaline structure showed promising anticancer activity, especially against specific cancer cell lines. The structure-activity relationship was studied to understand the interaction of these compounds with biological targets, indicating the role of the quinoxaline ring and its substituents in potential therapeutic applications (El Rayes et al., 2019).

Optical and Morphological Studies

Quinoxaline derivatives have also been studied for their optical properties, which are significant for applications in materials science. Research has delved into their absorption, emission, quantum yield, and the effect of solvent polarities. Investigations into the structural characteristics of these compounds have provided insights into their behavior in different states and under various conditions, paving the way for their use in advanced materials and photonics (Rajalakshmi & Palanisami, 2020).

Pesticidal Activities

The application of quinoxaline derivatives in agriculture, particularly as pesticides, has been a subject of research. Novel quinoxaline derivatives have demonstrated herbicidal, fungicidal, and insecticidal activities. The mode of action studies indicated that certain derivatives can inhibit specific plant enzymes, offering a potential for the development of new pesticides with specific targets and reduced environmental impact (Liu et al., 2020).

Antibacterial Activity

Quinoxaline derivatives have been recognized for their antibacterial properties. Different quinoxaline sulfonamides synthesized through a green chemistry approach showed significant activity against various bacterial strains, indicating their potential as new antibacterial agents. The exploration of these compounds adds valuable candidates to the pool of substances for combating bacterial resistance (Alavi et al., 2017).

properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2S/c13-8(12(14)15)5-6-18-11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBIKIRCCXZIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.